Lu-AA47070 Lu-AA47070 Lu-AA47070 is a potent and selective adenosine A2A receptor antagonist.
Brand Name: Vulcanchem
CAS No.: 913842-25-8
VCID: VC0533715
InChI: InChI=1S/C17H20F2N3O6PS/c1-17(2,3)8-13(23)20-14-11(18)6-10(7-12(14)19)15(24)21-16-22(4-5-30-16)9-28-29(25,26)27/h4-7H,8-9H2,1-3H3,(H,20,23)(H2,25,26,27)
SMILES: CC(C)(C)CC(=O)NC1=C(C=C(C=C1F)C(=O)N=C2N(C=CS2)COP(=O)(O)O)F
Molecular Formula: C17H20F2N3O6PS
Molecular Weight: 463.39

Lu-AA47070

CAS No.: 913842-25-8

Inhibitors

VCID: VC0533715

Molecular Formula: C17H20F2N3O6PS

Molecular Weight: 463.39

Purity: >98% (or refer to the Certificate of Analysis)

Lu-AA47070 - 913842-25-8

CAS No. 913842-25-8
Product Name Lu-AA47070
Molecular Formula C17H20F2N3O6PS
Molecular Weight 463.39
IUPAC Name [2-[4-(3,3-dimethylbutanoylamino)-3,5-difluorobenzoyl]imino-1,3-thiazol-3-yl]methyl dihydrogen phosphate
Standard InChI InChI=1S/C17H20F2N3O6PS/c1-17(2,3)8-13(23)20-14-11(18)6-10(7-12(14)19)15(24)21-16-22(4-5-30-16)9-28-29(25,26)27/h4-7H,8-9H2,1-3H3,(H,20,23)(H2,25,26,27)
Standard InChIKey MSWIQSFUBYCFJE-LTGZKZEYSA-N
SMILES CC(C)(C)CC(=O)NC1=C(C=C(C=C1F)C(=O)N=C2N(C=CS2)COP(=O)(O)O)F
Appearance Solid powder
Description Lu-AA47070 is a potent and selective adenosine A2A receptor antagonist.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Lu-AA47070; Lu AA47070; LuAA47070;
Reference 1: Collins LE, Sager TN, Sams AG, Pennarola A, Port RG, Shahriari M, Salamone JD. The novel adenosine A2A antagonist Lu AA47070 reverses the motor and motivational effects produced by dopamine D2 receptor blockade. Pharmacol Biochem Behav. 2012 Jan;100(3):498-505. doi: 10.1016/j.pbb.2011.10.015. Epub 2011 Oct 20. PubMed PMID: 22037410.
2: Liltorp K, Larsen TG, Willumsen B, Holm R. Solid state compatibility studies with tablet excipients using non thermal methods. J Pharm Biomed Anal. 2011 Jun 1;55(3):424-8. doi: 10.1016/j.jpba.2011.02.016. Epub 2011 Feb 17. PubMed PMID: 21411259.
3: Sams AG, Mikkelsen GK, Larsen M, Langgård M, Howells ME, Schrøder TJ, Brennum LT, Torup L, Jørgensen EB, Bundgaard C, Kreilgård M, Bang-Andersen B. Discovery of phosphoric acid mono-{2-[(E/Z)-4-(3,3-dimethyl-butyrylamino)-3,5-difluoro-benzoylimino]-thiazol-3 -ylmethyl} ester (Lu AA47070): a phosphonooxymethylene prodrug of a potent and selective hA(2A) receptor antagonist. J Med Chem. 2011 Feb 10;54(3):751-64. Epub 2011 Jan 6. PubMed PMID: 21210664.
PubChem Compound 11947802
Last Modified Dec 19 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator